N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide
Overview
Description
AMG-1 is a specific CRAC channel inhibitor. AMG-1 blocks the function of effector T cells, but not regulatory T cells in vitro and it attenuates the progression and severity of EAE in vivo.
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a key structural motif in this compound, are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties may influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives have been used in the protection of crops from pests . This suggests that they may affect biochemical pathways related to pest resistance in crops.
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives may influence these properties .
Result of Action
It is known that trifluoromethylpyridine derivatives have been used in the protection of crops from pests , suggesting that they may have effects at the molecular and cellular level that contribute to pest resistance.
Properties
IUPAC Name |
N-[5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl]-2,6-difluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF5N3O/c19-11-5-4-9(18(22,23)24)6-10(11)14-7-26-15(8-25-14)27-17(28)16-12(20)2-1-3-13(16)21/h1-8H,(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJKSVUJZBEXCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NC=C(N=C2)C3=C(C=CC(=C3)C(F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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